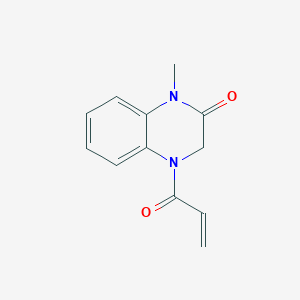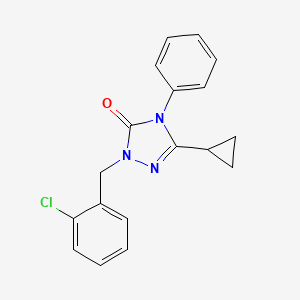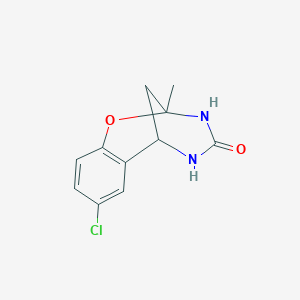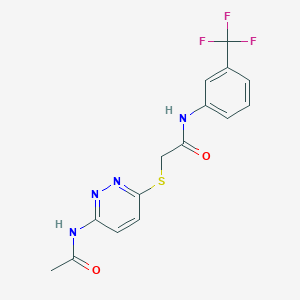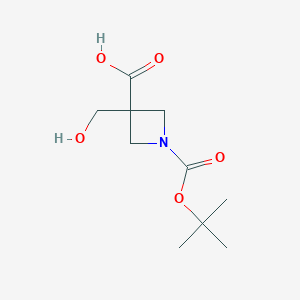
1-(Tert-butoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(Tert-butoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid" is a derivative of azetidine, which is a four-membered nitrogen-containing ring. The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis, and the presence of a hydroxymethyl group indicates potential for further chemical modification.
Synthesis Analysis
The synthesis of related azetidine compounds has been explored in several studies. For instance, the synthesis of all four stereoisomers of a similar compound, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, was achieved by adjusting reaction conditions to obtain either cis or trans acids, with optical resolution accomplished via diastereomeric salt formation or chromatography on a chiral stationary phase . Another study reported the base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes leading to the formation of pyrrolidin-3-ols and/or 2-(hydroxymethyl)azetidines, with subsequent oxidation yielding azetidine-2-carboxylic acids in high yields . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of azetidine derivatives is characterized by the presence of a strained four-membered ring, which can influence the reactivity and stereochemistry of the compound. Ab initio calculations have been used to explain cis selectivity in the synthesis of related compounds . The stereochemistry of azetidine derivatives is crucial, as it can significantly affect the biological activity of the compound.
Chemical Reactions Analysis
Azetidine derivatives can undergo various chemical reactions due to their strained ring system and functional groups. The presence of the Boc group allows for protection of the nitrogen atom during synthetic procedures, and the hydroxymethyl group provides a site for further functionalization. For example, the oxidation of 2-(hydroxymethyl)azetidines leads to azetidine-2-carboxylic acids , and the Pictet-Spengler reaction has been modified to synthesize related compounds with high yield and enantiomeric excess .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives like "1-(Tert-butoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid" are influenced by their molecular structure. The Boc group increases the steric bulk and affects the solubility of the compound. The hydroxymethyl group can participate in hydrogen bonding, which can affect the compound's solubility and boiling point. The strained ring system of azetidines can make them more reactive compared to less strained systems. Specific physical and chemical properties would need to be determined experimentally for the compound .
Applications De Recherche Scientifique
Versatility in Medicinal Chemistry
1-(Tert-butoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid demonstrates its significance in medicinal chemistry as a versatile building block. It has been used in the gram-scale synthesis of protected 3-haloazetidines, which are key intermediates for producing high-value azetidine-3-carboxylic acid derivatives. This process is pivotal for the development of natural products and pharmaceutical compounds, highlighting the compound's role in advancing medicinal chemistry (Ji, Wojtas, & Lopchuk, 2018).
Amino Acid Derivatives Synthesis
The compound is instrumental in the synthesis of various amino acid derivatives. Research has shown its use in synthesizing enantiopure 3-substituted azetidine-2-carboxylic acids, which are crucial for studying the influence of conformation on peptide activity. This synthesis provides valuable insights into peptide structure and function, which are key to understanding biological processes and developing therapeutic agents (Sajjadi & Lubell, 2008).
Synthesis of Antibacterial Agents
In the field of antibacterial research, derivatives of this compound have been synthesized to explore their potential as antibacterial agents. These derivatives exhibit promising antibacterial activities against various bacterial strains, indicating their potential in developing new antibacterial drugs. The structure-activity relationship analysis of these derivatives offers valuable insights for future drug development (Song et al., 2009).
Diverse Chemical Applications
The compound's versatility extends beyond medicinal chemistry. It has been used in the synthesis of dipeptide 4-nitroanilides containing non-proteinogenic amino acids, highlighting its role in creating a variety of chemical structures with potential pharmaceutical applications. This broadens its utility in chemical synthesis, offering opportunities for the creation of novel compounds (Schutkowski, Mrestani-Klaus, & Neubert, 2009).
Mécanisme D'action
Safety and Hazards
- MSDS: Link
Propriétés
IUPAC Name |
3-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-9(2,3)16-8(15)11-4-10(5-11,6-12)7(13)14/h12H,4-6H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNYFDNZNOYYMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2515841.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2515843.png)
![N-(3-fluoro-4-methylphenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2515845.png)
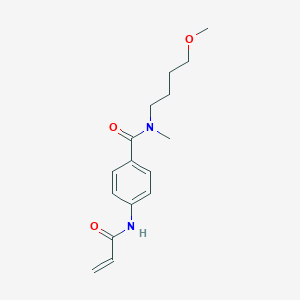

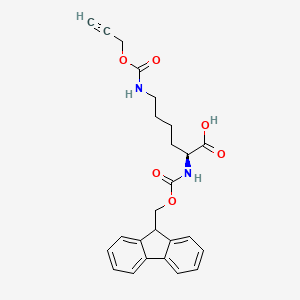
![N-(Cyanomethyl)-2-[methyl-(1-phenylpiperidin-3-yl)amino]acetamide](/img/structure/B2515849.png)
